Desvenlafaxine benzoate

Description

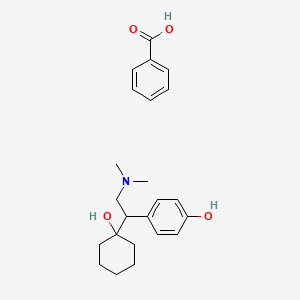

Structure

2D Structure

Properties

CAS No. |

1147940-37-1 |

|---|---|

Molecular Formula |

C23H31NO4 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

benzoic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |

InChI |

InChI=1S/C16H25NO2.C7H6O2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;8-7(9)6-4-2-1-3-5-6/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-5H,(H,8,9) |

InChI Key |

DGJCDBBBNQGOIR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Manufacturing Methodologies

Synthetic Pathways for Desvenlafaxine (B1082) Free Base

The synthesis of the desvenlafaxine free base can be achieved through various routes, primarily involving either the demethylation of its precursor, venlafaxine (B1195380), or multi-step reaction sequences starting from different chemical precursors.

Demethylation Strategies from Venlafaxine Precursors

A common method for producing desvenlafaxine is through the O-demethylation of venlafaxine. This process involves the removal of a methyl group from the phenolic ether of venlafaxine. Several reagents and strategies have been developed for this purpose, each with its own advantages and challenges.

One approach involves the use of thiolates, such as sodium dodecanethiolate or sodium thiophenolate, in a high-boiling solvent like polyethylene (B3416737) glycol (PEG) 400 at elevated temperatures, typically around 160-190°C. portico.org Another demethylating agent that has been employed is lithium tri(sec-butyl)borohydride (L-selectride). portico.org

A more recent and industrially viable method utilizes 2-(diethylamino)ethanethiol (B140849) or its hydrochloride salt. google.comgoogle.comwipo.int This process is considered an improvement as it allows for a simpler and essentially odorless workup. google.com The excess reagent and its by-product, 2-(diethylamino)ethyl methyl sulfide, can be easily extracted into an aqueous phase. google.com The reaction is typically carried out in the presence of a base in an organic solvent. google.com

Table 1: Comparison of Demethylation Reagents for Venlafaxine

| Reagent | Typical Reaction Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Sodium dodecanethiolate | PEG 400, 190°C or Ethanol (B145695), 150°C (sealed tube) portico.org | Effective demethylation | High temperatures, potential for side reactions |

| Lithium tri(sec-butyl)borohydride (L-selectride) | Hot 1,2-dimethoxyethane (B42094) portico.org | Alternative to thiol-based methods | Formation of hazardous boron-containing byproducts google.com |

| 2-(diethylamino)ethanethiol HCl | Presence of a base in an organic solvent google.com | Simpler, odorless workup; byproducts are easily removed google.com | Requires careful control of reaction conditions |

| Mercaptans, Diphenylphosphine, HBr | - | Effective demethylation nih.gov | Use of toxic, flammable, and corrosive reagents nih.gov |

Multi-Step Reaction Sequences

An alternative to the demethylation of venlafaxine is a multi-step synthesis that builds the desvenlafaxine molecule from simpler precursors. A notable pathway starts from p-hydroxybenzene acetonitrile (B52724) and involves several key transformations. nih.govresearchgate.net

Benzyl (B1604629) Protection: The phenolic hydroxyl group of p-hydroxybenzene acetonitrile is first protected, typically using benzyl bromide in the presence of a base like potassium carbonate. This step yields 4-benzyloxyphenylacetonitrile. nih.govresearchgate.net

Cyclohexanone (B45756) Condensation: The protected intermediate then undergoes a 1,2-nucleophilic addition reaction with cyclohexanone. This condensation is often promoted by a base such as sodium hydroxide (B78521) and may utilize a phase transfer catalyst like tetrabutylammonium (B224687) bromide ((n-Bu)4N+Br−) to improve yield and purity. The product of this step is 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol. nih.govresearchgate.net

Cyano Reduction and Deprotection: The cyano group is then reduced to an amine, and the benzyl protecting group is removed. This is often achieved through hydrogenation using a catalyst such as 10% palladium on carbon under pressure. This step yields 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride. nih.govresearchgate.net

Dimethylation: The final step to obtain the desvenlafaxine free base is the dimethylation of the primary amine. This is typically carried out using a mixture of formaldehyde (B43269) and formic acid. nih.govresearchgate.net

Table 2: Overview of a Multi-Step Synthesis Pathway for Desvenlafaxine Free Base

| Step | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Benzyl Protection | p-hydroxybenzene acetonitrile, Benzyl bromide, Potassium carbonate nih.govresearchgate.net | 4-Benzyloxyphenylacetonitrile nih.govresearchgate.net |

| Cyclohexanone Condensation | Cyclohexanone, Sodium hydroxide, (n-Bu)4N+Br− nih.govresearchgate.net | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol nih.govresearchgate.net |

| Cyano Reduction & Deprotection | 10% Palladium on carbon, H2 (2.0 MPa) nih.govresearchgate.net | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride nih.govresearchgate.net |

| Dimethylation | Formaldehyde (37% solution), Formic acid (85% solution) nih.govresearchgate.net | O-desmethylvenlafaxine (Desvenlafaxine) nih.govresearchgate.net |

Challenges and Optimization in Industrial-Scale Synthesis

The industrial-scale synthesis of desvenlafaxine presents several challenges that necessitate process optimization for efficiency, safety, and environmental sustainability. One of the primary concerns is the use of hazardous reagents. For instance, demethylation methods involving mercaptans, diphenylphosphine, or hydrobromic acid are often avoided in large-scale production due to the toxicity, flammability, and corrosive nature of these substances. nih.gov Similarly, the use of reagents like n-butyl lithium is considered dangerous for industrial applications due to its high reactivity with moisture, which can be explosive. researchgate.net

Optimization strategies focus on developing "greener" and safer processes. The use of 2-(diethylamino)ethanethiol is an example of such an optimization, as it mitigates the odor and waste disposal issues associated with other thiols. google.com In the multi-step synthesis, optimizing reaction conditions to improve yield and purity at each step is crucial. For example, the use of a phase transfer catalyst in the cyclohexanone condensation step can significantly enhance the reaction's efficiency. nih.govresearchgate.net Furthermore, developing processes that avoid the need for column chromatography for purification is beneficial for industrial production as it reduces solvent waste and production time. nih.gov The preparation of desvenlafaxine succinate (B1194679) has been optimized to achieve a high total yield of 71.09% over five steps, with high purity and a focus on minimizing genotoxic impurities. nih.govresearchgate.net

Desvenlafaxine Benzoate (B1203000) Salt Formation and Crystallization

Once the desvenlafaxine free base is synthesized, it is converted into a salt form to improve its physicochemical properties, such as solubility and stability. The benzoate salt is one of several pharmaceutically relevant salt forms of desvenlafaxine.

Crystallization Techniques and Parameters

The formation of desvenlafaxine benzoate involves reacting the desvenlafaxine free base with benzoic acid. A specific crystalline form, designated as Form L, can be prepared by dissolving desvenlafaxine free base in an alcohol, such as methanol (B129727) or isopropanol (B130326), and then adding benzoic acid. google.com The mixture is heated, typically to a temperature between 40-75°C, to ensure complete dissolution and reaction. google.com

The crystallization of the benzoate salt is influenced by several parameters, including the choice of solvent and the cooling profile. For the preparation of Form L, after the initial reaction in methanol, the solvent can be distilled off, and isopropanol can be added. The mixture is then heated again and subsequently cooled to induce crystallization. google.com The resulting solid is then isolated by filtration and dried. google.com The molar ratio of benzoic acid to the desvenlafaxine free base can range from 0.1 to 5 equivalents. google.com The discovery of different polymorphic forms is significant as each form can have distinct physical properties, such as solubility and melting point. google.com

Comparison of Benzoate Salt Synthesis with Other Pharmaceutically Relevant Salts

Desvenlafaxine can be formulated into various pharmaceutically acceptable salts, including succinate, fumarate (B1241708), oxalate (B1200264), lactate, and formate. google.comgoogleapis.comnewdrugapprovals.org The choice of the salt form can significantly impact the drug's properties.

The succinate salt, for instance, is prepared by treating the desvenlafaxine free base with succinic acid in a mixture of acetone (B3395972) and water, followed by heating to reflux and subsequent cooling to crystallize the salt. google.comnewdrugapprovals.org

The fumarate salt was one of the earlier forms described, but it has been reported to have unsuitable physicochemical and permeability characteristics. googleapis.com

The oxalate salt has been synthesized and shown to exist in several crystalline forms, including hydrated and anhydrous forms. nih.gov A comparative study showed that the hydrogen oxalate salt of desvenlafaxine has a significantly higher aqueous solubility (142 g/L) compared to the succinate salt (70 g/L). nih.gov

The formate salt has also been prepared and is considered to have more suitable physical and chemical properties than the fumarate salt. researchgate.net

The benzoate salt itself has been shown to have a higher aqueous solubility (about 60 mg/mL at 25°C) compared to the succinate salt (about 35 mg/mL at 25°C). googleapis.com This difference in solubility can have implications for the drug's dissolution and bioavailability.

Table 3: Comparison of Desvenlafaxine Salts

| Salt Form | Acid Used | Key Physicochemical Properties/Remarks |

|---|---|---|

| Benzoate | Benzoic Acid google.com | Aqueous solubility of ~60 mg/mL at 25°C googleapis.com |

| Succinate | Succinic Acid google.com | Aqueous solubility of ~35 mg/mL at 25°C googleapis.com |

| Fumarate | Fumaric Acid newdrugapprovals.org | Reported to have unsuitable physicochemical and permeability characteristics googleapis.com |

| Oxalate | Oxalic Acid nih.gov | Significantly higher aqueous solubility (142 g/L) compared to succinate nih.gov |

| Lactate | Lactic Acid google.com | Mentioned as a possible salt form google.com |

| Formate | Formic Acid researchgate.net | Considered to have more suitable properties than the fumarate salt researchgate.net |

Molecular Pharmacology and Receptor/transporter Interaction Mechanisms

Neurotransmitter Reuptake Inhibition Profile

Desvenlafaxine (B1082) exhibits a distinct profile of interaction with the primary monoamine transporters. Its mechanism of action is centered on the potent inhibition of the serotonin (B10506) and norepinephrine (B1679862) transporters. pfizermedical.com

Desvenlafaxine demonstrates a high affinity for the human serotonin transporter (hSERT). nih.gov In competitive radioligand binding assays, desvenlafaxine has shown a strong binding affinity for hSERT, with Ki values reported to be approximately 40.2 nM. researchgate.netselleckchem.com Functional assays that measure the inhibition of serotonin uptake have determined IC50 values for desvenlafaxine at hSERT to be around 47.3 nM. researchgate.netselleckchem.com This indicates a potent inhibition of serotonin reuptake, leading to an increased concentration of serotonin in the synapse.

Desvenlafaxine also binds to and inhibits the human norepinephrine transporter (hNET), although with a lower affinity compared to its interaction with SERT. nih.gov The binding affinity (Ki) of desvenlafaxine for hNET has been reported to be approximately 558.4 nM. researchgate.netselleckchem.com Correspondingly, the functional inhibition of norepinephrine uptake, as measured by IC50 values, is approximately 531.3 nM. researchgate.netselleckchem.com

In contrast to its potent effects on SERT and NET, desvenlafaxine displays a weak binding affinity for the human dopamine (B1211576) transporter (DAT). nih.govresearchgate.net Studies have shown that even at a high concentration of 100 µM, desvenlafaxine only produces a 62% inhibition of dopamine transporter binding. researchgate.netselleckchem.com This low affinity for DAT suggests that the direct inhibition of dopamine reuptake is not a significant component of desvenlafaxine's primary mechanism of action. researchgate.net

The in vitro data for desvenlafaxine reveal a clear selectivity for the serotonin transporter over the norepinephrine transporter. The compound is approximately 10 to 14 times more potent in its binding to and inhibition of SERT compared to NET. wikipedia.orgnih.govdrugbank.com This selectivity profile places desvenlafaxine firmly in the category of serotonin-norepinephrine reuptake inhibitors, with a more pronounced serotonergic component. wikipedia.org

Interactive Data Table: Desvenlafaxine Binding Affinity and Functional Inhibition at Monoamine Transporters

| Transporter | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |

| hSERT | 40.2 researchgate.netselleckchem.com | 47.3 researchgate.netselleckchem.com |

| hNET | 558.4 researchgate.netselleckchem.com | 531.3 researchgate.netselleckchem.com |

| hDAT | Weak Affinity nih.govresearchgate.net | >10,000 researchgate.net |

Receptor Binding Selectivity (In Vitro Characterization)

A key aspect of desvenlafaxine's pharmacological profile is its high selectivity for the monoamine transporters over other neuronal receptors.

In vitro studies have consistently demonstrated that desvenlafaxine has a negligible affinity for muscarinic-cholinergic receptors. pfizermedical.comdrugbank.comportico.orgnih.govresearcher.life This lack of interaction with muscarinic receptors is a significant feature of its selectivity profile and distinguishes it from older classes of antidepressants, such as tricyclic antidepressants, which often exhibit notable anticholinergic side effects due to their affinity for these receptors. The minimal interaction with muscarinic receptors contributes to a more favorable side-effect profile in this regard.

Histamine H1 Receptor Interactions

In vitro studies have demonstrated that desvenlafaxine possesses a negligible affinity for histamine H1 receptors. drugbank.comnih.govfda.govresearcher.life Consequently, it does not exert significant antagonistic effects at this receptor, a characteristic that distinguishes it from some other antidepressant agents which may cause sedation or weight gain through H1 receptor blockade. drugbank.comnih.govresearcher.life The lack of significant activity on H1-histaminergic receptors is a key feature of its pharmacological profile. drugbank.comnih.gov

Alpha-1 Adrenergic Receptor Interactions

Consistent with its selective mechanism of action, desvenlafaxine shows a lack of significant affinity for alpha-1 adrenergic receptors in vitro. drugbank.comnih.govfda.govnih.gov This minimal interaction indicates that the compound is unlikely to produce cardiovascular effects commonly associated with alpha-1 adrenergic blockade, such as orthostatic hypotension.

Lack of Significant Activity on Other Receptor Systems (e.g., Ion Channels, hERG)

The pharmacological specificity of desvenlafaxine extends to other major receptor systems. In vitro evaluations have shown that desvenlafaxine does not have a significant impact on various ion channels, including those for calcium, chloride, potassium, and sodium. drugbank.comnih.gov

Of particular note is its lack of significant activity against the human Ether-à-go-go-Related Gene (hERG) potassium channel. drugbank.comnih.gov Blockade of the hERG channel is a critical concern in drug development due to its association with QT interval prolongation and the potential for life-threatening cardiac arrhythmias. cambridgemedchemconsulting.com Electrocardiogram data from clinical studies involving 1,492 patients treated with desvenlafaxine showed no clinically meaningful differences in QT, QTc, PR, and QRS intervals compared to placebo. drugbank.comfda.gov

Enzymatic Activity Modulation (In Vitro Studies)

Monoamine Oxidase (MAO) Inhibitory Activity

Desvenlafaxine does not exhibit inhibitory activity against monoamine oxidase (MAO). drugbank.comfda.govnih.gov This is a crucial distinction from MAO inhibitors (MAOIs), a different class of antidepressants. The absence of MAO inhibition means desvenlafaxine does not carry the risk of hypertensive crisis when interacting with tyramine-containing foods or certain medications. mayoclinic.org

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling

In vitro studies utilizing human liver microsomes and transfected HepG2 cells have been conducted to characterize the potential of desvenlafaxine to inhibit or induce cytochrome P450 (CYP) enzymes. These studies are critical for predicting potential drug-drug interactions.

Desvenlafaxine demonstrated little to no reversible inhibition of a panel of key CYP enzymes. nih.govresearchgate.net Furthermore, it did not act as a mechanism-based inhibitor for CYP2C9, CYP2C19, CYP2D6, or CYP3A. nih.gov In terms of induction, at concentrations up to 10 µM, desvenlafaxine did not induce human CYP3A4 in transfected HepG2 cells. walshmedicalmedia.com This suggests a low potential for pharmacokinetic drug-drug interactions related to the inhibition or induction of major CYP enzymes. researcher.lifenih.gov

The inhibitory potential of desvenlafaxine on various CYP isoenzymes was quantified by determining the half-maximal inhibitory concentration (IC50) values. The results indicate that desvenlafaxine is a very weak inhibitor of the assessed CYP enzymes.

For most of the evaluated isoenzymes—CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4—no significant inhibition was observed, with IC50 values reported as greater than 100 µM. walshmedicalmedia.com A weak inhibitory effect was noted for CYP1A2, with an IC50 value of 130 µM. walshmedicalmedia.com These high IC50 values, relative to clinically achievable plasma concentrations, support the low likelihood of clinically significant drug interactions mediated by CYP inhibition. nih.govwalshmedicalmedia.com

Table 1: In Vitro Inhibition of Human CYP Isoenzymes by Desvenlafaxine

| CYP Isoenzyme | Approximate IC50 (µM) |

|---|---|

| CYP1A2 | 130 walshmedicalmedia.com |

| CYP2A6 | >100 walshmedicalmedia.com |

| CYP2C8 | >100 walshmedicalmedia.com |

| CYP2C9 | >100 walshmedicalmedia.com |

| CYP2C19 | >100 walshmedicalmedia.com |

| CYP2D6 | >100 walshmedicalmedia.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Desvenlafaxine benzoate (B1203000) |

| Desvenlafaxine |

| Serotonin |

| Norepinephrine |

| Tyramine |

| Midazolam |

| Ketoconazole |

| Desipramine |

| Paroxetine |

Mechanism-Based Inhibition Studies

Research using human liver microsomes has been conducted to determine the potential of desvenlafaxine to act as a mechanism-based inhibitor of key cytochrome P450 (CYP) enzymes. In these in vitro studies, desvenlafaxine was evaluated against several CYP isoenzymes critical for drug metabolism.

The findings consistently demonstrate that desvenlafaxine does not act as a significant mechanism-based inhibitor of the assessed CYP isoenzymes walshmedicalmedia.com. Specifically, studies showed that desvenlafaxine did not reduce the IC50 value for CYP2C9, CYP2C19, CYP2D6, or CYP3A4, even in the presence of preincubation with or without a nicotinamide adenine dinucleotide phosphate-regenerating system nih.govresearchgate.netclinpgx.org. This indicates that desvenlafaxine is unlikely to cause time-dependent inactivation of these enzymes, a key characteristic of mechanism-based inhibitors. The lack of significant inhibitory effect on these major CYP pathways suggests a low potential for clinically significant drug-drug interactions mediated by this mechanism walshmedicalmedia.comnih.govsemanticscholar.org.

| CYP Enzyme | Probe Substrate(s) | Result |

|---|---|---|

| CYP1A2 | Ethoxyresorufin | No significant mechanism-based inhibition observed |

| CYP2C8 | Taxol | No significant mechanism-based inhibition observed |

| CYP2C9 | Diclofenac | Did not act as a mechanism-based inhibitor |

| CYP2C19 | S-mephenytoin | Did not act as a mechanism-based inhibitor |

| CYP2D6 | Bufuralol, Dextromethorphan | Did not act as a mechanism-based inhibitor |

| CYP3A4 | Midazolam | Did not act as a mechanism-based inhibitor |

Enzyme Induction Assays

The potential for desvenlafaxine to induce the expression of metabolic enzymes and drug transporters has also been investigated. While oxidative metabolism via CYP3A4 is a minor pathway for desvenlafaxine, studies confirm that desvenlafaxine does not induce CYP3A4 activity walshmedicalmedia.compfizermedical.com. The primary focus of induction assays has been on drug efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

In vitro studies using human brain endothelial cells, a model for the blood-brain barrier, showed that desvenlafaxine (at concentrations from 500 nM to 50 µM) had no effect on the expression of P-gp or BCRP nih.gov. In contrast, its parent compound, venlafaxine (B1195380), significantly induced the expression of both transporters in the same model nih.gov. Further functional assays in Caco-2 cell monolayers, a model of intestinal absorption, confirmed that desvenlafaxine did not alter the permeability of a known P-gp probe, whereas venlafaxine did, indicating increased transporter activity nih.gov.

However, in vivo studies in mice have revealed a more nuanced profile. After four days of treatment with 10 mg/kg of desvenlafaxine, a significant upregulation of P-gp (2.3-fold) and BCRP (4.8-fold) expression was observed in the intestine nih.gov. This effect was not seen in the brain or liver, where desvenlafaxine had no effect on the levels of these drug efflux transporters nih.gov. While the impact of desvenlafaxine on the plasma levels of a probe substrate was modest (a 23% reduction), the findings suggest a potential for tissue-specific induction of certain transporters in vivo that is not observed in in vitro models nih.gov.

| Enzyme/Transporter | Model System | Finding | Reference |

|---|---|---|---|

| CYP3A4 | In vitro | No induction of activity | walshmedicalmedia.compfizermedical.com |

| P-glycoprotein (P-gp) | Human Brain Endothelial Cells (in vitro) | No effect on expression | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | Human Brain Endothelial Cells (in vitro) | No effect on expression | nih.gov |

| P-glycoprotein (P-gp) | Mouse Intestine (in vivo) | 2.3-fold increase in expression | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | Mouse Intestine (in vivo) | 4.8-fold increase in expression | nih.gov |

| P-gp & BCRP | Mouse Brain & Liver (in vivo) | No effect on expression | nih.gov |

Metabolic Pathways and Biotransformation Studies

Identification of Primary Metabolic Pathways

In vivo and in vitro studies have elucidated the principal routes of desvenlafaxine (B1082) metabolism, which include glucuronidation, oxidation, and N-demethylation. researchgate.net Following oral administration, a significant portion of the drug is excreted unchanged in the urine, with metabolic processes accounting for the clearance of the remainder. drugbank.com Approximately 45% of an administered dose of desvenlafaxine is excreted unchanged in the urine. drugbank.com

The predominant metabolic pathway for desvenlafaxine is glucuronidation, a Phase II conjugation reaction. drugbank.comnih.gov This process involves the covalent addition of a glucuronic acid moiety to the desvenlafaxine molecule, forming a more water-soluble conjugate that is readily excreted. This pathway accounts for a significant portion of the metabolized drug, with approximately 19% of the administered dose being excreted in the urine as the O-glucuronide metabolite. pfizermedical.comdrugbank.com In vitro studies have identified the O-glucuronide of desvenlafaxine as the sole glucuronidation product. researchgate.net

Oxidative metabolism represents a minor, Phase I pathway for desvenlafaxine. researchgate.netdrugbank.com This route is mediated by cytochrome P450 enzymes and results in the formation of an oxidative metabolite. pfizermedical.com Research indicates that less than 5% of an administered dose is excreted as the oxidative metabolite, identified as N,O-didesmethylvenlafaxine. pfizermedical.comdrugbank.com

A specific reaction within the minor oxidative metabolism pathway is N-demethylation. researchgate.net This process, also catalyzed by CYP enzymes, involves the removal of a methyl group from the nitrogen atom of the desvenlafaxine molecule. researchgate.netdrugbank.com This pathway contributes to the formation of the N,O-didesmethylvenlafaxine metabolite. drugbank.com

Enzyme-Specific Metabolic Contributions

Specific enzyme isoforms within the Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) superfamilies have been identified as being responsible for the metabolism of desvenlafaxine.

The primary pathway of glucuronidation is carried out by multiple UGT isoforms. researchgate.net In vitro studies using liquid chromatography-mass spectrometry have identified that UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 all contribute to the formation of the desvenlafaxine-O-glucuronide. researchgate.net The involvement of multiple UGT isoforms suggests a low potential for clinically significant drug-drug interactions mediated by the inhibition of a single UGT enzyme.

Table 1: UGT Isoforms Involved in Desvenlafaxine Glucuronidation

| Enzyme Family | Isoform | Role in Desvenlafaxine Metabolism |

|---|---|---|

| UGT1A | UGT1A1 | Contributes to the formation of desvenlafaxine-O-glucuronide. researchgate.net |

| UGT1A | UGT1A3 | Contributes to the formation of desvenlafaxine-O-glucuronide. researchgate.net |

| UGT2B | UGT2B4 | Contributes to the formation of desvenlafaxine-O-glucuronide. researchgate.net |

| UGT2B | UGT2B15 | Contributes to the formation of desvenlafaxine-O-glucuronide. researchgate.net |

The minor oxidative metabolism of desvenlafaxine is primarily mediated by the CYP3A4 isoform. researchgate.netpfizermedical.com In vitro experiments have determined that CYP3A4 is the main CYP enzyme responsible for the N-demethylation of desvenlafaxine. researchgate.net While other CYP isoforms such as CYP2C19 may have a minor role, studies have shown that inhibitors of other CYPs, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, and CYP2E1, are not expected to have a significant impact on the pharmacokinetic profile of desvenlafaxine. researchgate.netpfizermedical.com Importantly, the CYP2D6 metabolic pathway is not involved in the metabolism of desvenlafaxine. pfizermedical.comdrugbank.com

Table 2: CYP Isoforms Involved in Desvenlafaxine Oxidative Metabolism

| Enzyme Family | Isoform | Role in Desvenlafaxine Metabolism |

|---|---|---|

| CYP3A | CYP3A4 | Primary enzyme mediating the minor oxidative (N-demethylation) pathway. researchgate.netpfizermedical.com |

Absence of CYP2D6 Metabolic Pathway

A significant feature of desvenlafaxine's metabolism is the non-involvement of the cytochrome P450 2D6 (CYP2D6) enzyme system. drugbank.comnih.govpfizermedical.com This is a major point of differentiation from its parent compound, venlafaxine (B1195380), which is metabolized primarily to desvenlafaxine by CYP2D6. walshmedicalmedia.comresearchgate.netpsychopharmacologyinstitute.com

Research confirms that the pharmacokinetics of desvenlafaxine are comparable in individuals classified as CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs). nih.govnih.gov One study found no significant difference in the mean area under the plasma concentration-time curve (AUC) for desvenlafaxine between EMs and PMs. nih.gov In contrast, when venlafaxine was administered, PMs showed significantly higher plasma concentrations of venlafaxine and lower concentrations of desvenlafaxine compared to EMs. nih.govnih.gov This lack of influence from CYP2D6 genetic polymorphisms on desvenlafaxine exposure suggests a lower risk for pharmacokinetic variability. psychiatric-edge.comnih.govnih.gov This characteristic reduces the potential for drug-drug interactions when co-administered with medications that are substrates or inhibitors of the CYP2D6 pathway. nih.govnih.gov

Metabolite Identification and Characterization

The metabolism of desvenlafaxine results in the formation of several metabolites, primarily through two main pathways: glucuronidation (a phase II reaction) and oxidation (a phase I reaction). walshmedicalmedia.comresearchgate.net

The principal metabolic pathway for desvenlafaxine is conjugation, specifically O-glucuronidation, which forms desvenlafaxine-O-glucuronide. walshmedicalmedia.comresearchgate.net This process is mediated by multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. drugbank.compsychscenehub.com In vitro studies have identified the O-glucuronide metabolite as the sole glucuronidation product detected. walshmedicalmedia.com Following administration in humans, approximately 19% of the dose is excreted in the urine as this glucuronide metabolite. drugbank.compfizermedical.com

Comparative In Vitro and Preclinical In Vivo Metabolism

Significant differences in the metabolic profile of desvenlafaxine have been observed between humans and various preclinical animal species. walshmedicalmedia.comresearchgate.net These variations are evident in both in vitro studies using liver preparations and in vivo preclinical assessments. walshmedicalmedia.com

In vitro experiments using liver microsomes and hepatocytes have revealed distinct species-specific metabolic activities. walshmedicalmedia.comomicsonline.org Glucuronidation and N-demethylation were identified as major pathways across species. walshmedicalmedia.com However, the extent of oxidative metabolism, particularly hydroxylation, varied significantly.

Human: Human liver microsomes produced three cyclohexane (B81311) ring hydroxyl metabolites and one benzyl (B1604629) group hydroxyl metabolite. omicsonline.org

Rat: Rat liver microsomes were more active, producing eight different hydroxyl metabolites, including six on the cyclohexane ring, one on the ethyl group, and one on the benzyl group. omicsonline.org

Dog: Dog liver microsomes generated all the hydroxyl metabolites seen in rats except for the ethyl group hydroxyl metabolite. omicsonline.org

Mouse: In liver microsomes from CD-1 mice, only O-glucuronidation and N-demethylation of desvenlafaxine were observed, with fewer hydroxyl metabolites compared to rats and dogs. walshmedicalmedia.com

All tested species generated N,O-didesmethylvenlafaxine (NODV) and desvenlafaxine O-glucuronide. omicsonline.org

| Metabolite/Reaction | Human | Mouse (CD-1) | Rat | Dog |

|---|---|---|---|---|

| Desvenlafaxine O-glucuronide | ✔ | ✔ | ✔ | ✔ |

| N,O-didesmethylvenlafaxine (NODV) | ✔ | ✔ | ✔ | ✔ |

| Cyclohexane Ring Hydroxylation | ✔ (3 metabolites) | N/A | ✔ (6 metabolites) | ✔ |

| Benzyl Group Hydroxylation | ✔ | N/A | ✔ | ✔ |

| Ethyl Group Hydroxylation | ✘ | N/A | ✔ | ✘ |

In vivo studies further highlight the quantitative differences in desvenlafaxine metabolism between humans and preclinical species. walshmedicalmedia.comresearchgate.net The primary distinction lies in the predominant drug-related compound found in plasma and urine.

In humans, unchanged desvenlafaxine is the main component found in both plasma and urine. walshmedicalmedia.comresearchgate.net In contrast, in mice, rats, and dogs, the major circulating component and the predominant substance excreted in urine is the desvenlafaxine-O-glucuronide metabolite. walshmedicalmedia.comresearchgate.net For example, in dogs, the O-glucuronide accounted for 78% of circulating radioactivity at 1 hour post-dose, while in humans, the parent drug was the most abundant species. walshmedicalmedia.com In all species, urine was the primary route of excretion for desvenlafaxine and its metabolites. walshmedicalmedia.comnih.gov

| Species | Predominant Species |

|---|---|

| Human | Unchanged Desvenlafaxine |

| Mouse | Desvenlafaxine-O-glucuronide |

| Rat | Desvenlafaxine-O-glucuronide |

| Dog | Desvenlafaxine-O-glucuronide |

Analytical Chemistry and Advanced Characterization Methodologies

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are instrumental in elucidating the molecular structure of Desvenlafaxine (B1082) benzoate (B1203000) and quantifying its presence in various matrices.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in the Desvenlafaxine benzoate molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The major functional groups in this compound and their expected IR absorption ranges include:

O-H Stretching: A broad band is anticipated in the region of 3500-3200 cm⁻¹ due to the hydroxyl (-OH) groups (phenolic and tertiary alcohol) involved in hydrogen bonding. The breadth of this peak is a strong indicator of intermolecular and intramolecular hydrogen bonding, which influences the compound's physical properties.

C-H Stretching: Absorptions for aromatic C-H bonds are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl and N-methyl groups typically appear in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the benzoate ester is expected in the range of 1725-1705 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations from both the phenol and benzoate rings will produce bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations from the ester, alcohol, and phenol groups are expected to appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

C-N Stretching: The stretching vibration of the tertiary amine (C-N) is expected in the 1250-1020 cm⁻¹ range.

The presence of hydrogen bonding, particularly involving the hydroxyl groups and the tertiary amine, can lead to broadening of the O-H stretching band and may cause slight shifts in the frequencies of other involved functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching (H-bonded) | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Carbonyl (Ester C=O) | Stretching | 1725 - 1705 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ester C-O | Stretching | 1300 - 1200 |

| Alcohol/Phenol C-O | Stretching | 1260 - 1050 |

| Tertiary Amine C-N | Stretching | 1250 - 1020 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of this compound. The presence of the phenolic and benzoate chromophores in the molecule results in significant absorption in the UV region. Studies on desvenlafaxine and its salts consistently report a maximum absorbance (λmax) at approximately 224-229 nm. researchgate.netjocpr.comappconnect.inceon.rs This absorption is primarily due to the π → π* electronic transitions within the aromatic rings.

The method is often used for routine quantification due to its simplicity and reliability. Beer-Lambert's law is typically obeyed over a specific concentration range, allowing for the accurate determination of the drug concentration in a solution. For instance, linearity has been demonstrated in ranges such as 5-40 µg/mL and 0.1-20 µg/mL for desvenlafaxine succinate (B1194679), which would be comparable for the benzoate salt. appconnect.inceon.rs

Table 2: UV-Vis Spectroscopic Data for Desvenlafaxine Quantification

| Parameter | Reported Value | Reference |

|---|---|---|

| λmax | 224 nm | appconnect.in |

| λmax | 226 nm | ceon.rs |

| λmax | 229 nm | jocpr.com |

| Linearity Range | 5-40 µg/mL | appconnect.in |

| Linearity Range | 0.1-20 µg/mL | ceon.rs |

| Correlation Coefficient (r²) | > 0.998 | appconnect.inceon.rs |

Mass spectrometry (MS) is an essential technique for the structural analysis of this compound, providing precise molecular weight information and fragmentation patterns that aid in structure elucidation and impurity identification. The molecular formula of this compound is C₂₃H₃₁NO₄, which corresponds to a molecular weight of approximately 385.5 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

When subjected to fragmentation in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS), the this compound ion is expected to break in predictable ways. Key fragmentation pathways would include:

Cleavage of the Benzoate Ester: Loss of the benzoate group (C₇H₅O₂) as a neutral fragment or the benzoic acid molecule (C₇H₆O₂) would result in a prominent ion corresponding to the protonated desvenlafaxine moiety.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the tertiary amine is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

Loss of Water: Dehydration involving the tertiary hydroxyl group on the cyclohexane (B81311) ring is another likely fragmentation event. researchgate.net

These fragmentation patterns are crucial for confirming the identity of the compound and for identifying and characterizing potential impurities or degradation products, which may have different molecular weights or fragmentation pathways. researchgate.net For instance, an impurity lacking the benzoate group or having a modification on the desvenlafaxine core would be readily distinguishable by its mass spectrum.

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for separating this compound from impurities and for determining its purity with high precision and accuracy.

The development and validation of HPLC methods are critical for the quality control of this compound. These methods must be specific, accurate, precise, linear, and robust to ensure reliable results. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.govbanglajol.infoparuluniversity.ac.in

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis of desvenlafaxine salts. researchgate.netjocpr.comceon.rsnih.govbanglajol.infoparuluniversity.ac.inresearchgate.netijrpc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Desvenlafaxine, being a moderately polar compound, is well-retained and separated on common reversed-phase columns like C18 or C8.

A variety of RP-HPLC methods have been developed and validated for the determination of desvenlafaxine. These methods typically employ a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or trifluoroacetic acid) and an organic modifier (like acetonitrile (B52724) or methanol). researchgate.netjocpr.comceon.rsnih.govbanglajol.info Detection is most commonly performed using a UV detector set at the λmax of the drug, around 225-230 nm. researchgate.netjocpr.comnih.govparuluniversity.ac.in

The development process involves optimizing several parameters to achieve good resolution between desvenlafaxine and its potential impurities with a reasonable analysis time.

Table 3: Examples of RP-HPLC Systems for Desvenlafaxine Analysis

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Zorbax CN (250x4.6 mm, 5µm) | Methanol (B129727): 0.1% TFA (aq) (70:30) | 1.0 | 225 | researchgate.netparuluniversity.ac.in |

| Hypersil BDS C18 (250x4.6 mm, 5µm) | Acetonitrile: 0.02M KH₂PO₄ buffer (pH 4.0) (65:35) | 1.0 | 230 | nih.gov |

| Hypersil C18 (5µm) | Methanol: 0.05M KH₂PO₄ (pH 7.0) (40:60) | 1.0 | 226 | ceon.rs |

| Discovery C18 | Acetonitrile: Phosphate buffer (pH 3.8) (50:50) | 0.7 | 229 | jocpr.com |

| Eclipse XDB-C8 (150x4.6 mm, 5µm) | Methanol: 0.1% TFA (aq) (70:30) | 1.5 | 210 | banglajol.info |

Validation of these methods involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Summary of Validation Parameters from a Representative RP-HPLC Method

| Validation Parameter | Result |

|---|---|

| Linearity Range | 10–150 µgmL⁻¹ |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.26% - 100.05% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 4.74 µgmL⁻¹ |

| Limit of Quantification (LOQ) | 14.37 µgmL⁻¹ |

| Robustness | Unaffected by minor changes in flow rate, pH, and mobile phase composition |

(Data synthesized from a representative study for illustrative purposes) nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Stability-Indicating Analytical Methodologies

The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, allowing for accurate quantification of the API and monitoring of its stability over time and under various environmental conditions. For this compound, forced degradation studies are integral to developing and validating such methods.

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. By subjecting the compound to conditions more severe than accelerated stability testing, potential degradation pathways can be identified. Studies on Desvenlafaxine have demonstrated its susceptibility to degradation under various stress conditions, particularly acidic, basic, and oxidative environments.

Under acidic conditions, Desvenlafaxine has been shown to be highly labile. One study reported that refluxing a drug solution in 1 M hydrochloric acid (HCl) at 80°C for 8 hours resulted in 10–20% degradation nih.gov. Another investigation found 18.65% degradation when the substance was subjected to 0.5 N HCl at 70°C for just 2 hours banglajol.infobanglajol.info. However, some studies have reported the compound to be stable under acid hydrolysis, indicating that the degradation is dependent on the specific conditions of acid strength, temperature, and duration ceon.rs.

In basic conditions, Desvenlafaxine also shows significant degradation. Treatment with 1.0 N sodium hydroxide (B78521) (NaOH) at 70°C for 12 hours led to an 11.01% degradation of the compound banglajol.infobanglajol.info. Another study confirmed its susceptibility to base hydrolysis, showing the formation of multiple degradation products ceon.rs.

Oxidative stress, typically induced by hydrogen peroxide (H₂O₂), also proves to be a significant degradation pathway. A study using 3% H₂O₂ at 50°C for 2 hours resulted in 17.05% degradation banglajol.infobanglajol.info. Other research corroborated the compound's susceptibility to oxidative conditions, noting the appearance of distinct degradation peaks in chromatographic analysis ceon.rs.

Conversely, Desvenlafaxine demonstrates considerable stability under photolytic and thermal stress. When exposed to UV light (315–400 nm) for 10 days, maximum degradation was only 0.23% banglajol.infobanglajol.info. Similarly, exposure to dry heat at 80°C for 10 days resulted in a mere 0.27% degradation, indicating high resistance to these conditions banglajol.infobanglajol.info.

The results of these forced degradation studies are summarized in the interactive data table below.

| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 1 M HCl | 80°C | 8 hours | 10-20% | nih.gov |

| Acidic Hydrolysis | 0.5 N HCl | 70°C | 2 hours | 18.65% | banglajol.infobanglajol.info |

| Basic Hydrolysis | 1.0 N NaOH | 70°C | 12 hours | 11.01% | banglajol.infobanglajol.info |

| Oxidative | 3% H₂O₂ | 50°C | 2 hours | 17.05% | banglajol.infobanglajol.info |

| Photolytic | UV light (315–400 nm) | Not specified | 10 days | 0.23% (Max) | banglajol.infobanglajol.info |

| Thermal (Dry Heat) | - | 80°C | 10 days | 0.27% (Max) | banglajol.infobanglajol.info |

The identification and characterization of degradation products are essential for understanding the degradation pathways and for ensuring the safety of the drug product. Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are employed for this purpose.

In the case of Desvenlafaxine, the most significant and well-characterized degradation product arises from acidic stress conditions nih.govnih.govresearchgate.net. Liquid chromatography-mass spectrometry (LC-MS) analysis of the sample subjected to acidic degradation revealed a major degradation product with a mass-to-charge ratio (m/z) of 246.5 nih.gov. This is 18 atomic mass units less than the m/z of the parent Desvenlafaxine molecule (264.4), which strongly suggests a dehydration reaction involving the loss of a water molecule nih.gov. Further analysis confirmed the structure of this acid-induced degradation product as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol jocpr.com. This product was successfully separated from the parent drug using a stability-indicating HPLC method nih.govjocpr.com.

Under basic hydrolysis, multiple degradation products have been observed, with chromatographic peaks appearing at distinct retention times (e.g., 2.45, 3.51, 4.01, and 6.13 minutes), all well-resolved from the parent drug peak ceon.rs. Similarly, oxidative stress conditions produced degradation products with retention times of 4.12 and 4.50 minutes ceon.rs. However, the detailed structural elucidation of these specific basic and oxidative degradation products is not as extensively reported as the acidic degradant.

The characterization data for the primary identified degradation product is presented in the table below.

| Stress Condition | Technique | Identified Degradation Product | m/z Value | Key Findings | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | LC-MS | 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol | 246.5 | Mass is 18 amu less than parent drug, indicating dehydration. | nih.govjocpr.com |

Based on the identification of the degradation products, a plausible degradation pathway for Desvenlafaxine under acidic stress can be proposed. The primary mechanism is the dehydration of the tertiary alcohol on the cyclohexyl ring.

Under acidic conditions, the hydroxyl group on the cyclohexane ring is protonated, forming a good leaving group (water). The subsequent loss of this water molecule results in the formation of a tertiary carbocation on the cyclohexane ring. This is followed by the elimination of a proton from an adjacent carbon atom, leading to the formation of a double bond within the cyclohexyl ring, resulting in the final degradation product: 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol jocpr.comresearchgate.net. This pathway is consistent with the LC-MS data showing a loss of 18 mass units nih.gov.

While degradation is also observed under basic and oxidative conditions, the complexity of the resulting chromatograms, which show multiple degradation peaks, suggests that several parallel degradation reactions may be occurring ceon.rs. The detailed pathways for these conditions have not been as clearly elucidated in the available literature.

Solid State Chemistry and Polymorphism

Polymorphic Forms of Desvenlafaxine (B1082) Benzoate (B1203000)

The solid form of desvenlafaxine benzoate can be either crystalline or amorphous. google.com The discovery of new solid forms, including different crystalline polymorphs and amorphous states, presents opportunities to enhance the performance characteristics of a pharmaceutical product. google.comgoogle.com

Research has led to the discovery of novel crystalline forms of (±)-desvenlafaxine benzoate, designated as Form L. google.comgoogle.com This form is prepared by providing a solution of (±)-desvenlafaxine free base in an alcohol, adding benzoic acid, heating the mixture, and then isolating the resulting solid. google.comgoogle.com

Form L is characterized by distinct physical properties, including a specific powder X-ray diffraction (PXRD) pattern, a unique differential scanning calorimetric (DSC) thermogram, and a defined melting range. google.com The DSC thermogram for Form L shows a single, sharp endothermic peak at approximately 145.88°C, and its melting range is reported as 147°C to 149°C. google.comgoogle.com The PXRD pattern is a key identifier for this crystalline form. google.com

Below is a table detailing the characteristic PXRD peaks for crystalline Form L of (±)-desvenlafaxine benzoate.

| Angle (2θ°) |

| 5.4 |

| 8.3 |

| 9.5 |

| 10.7 |

| 16.1 |

| 16.6 |

| 17.3 |

| 18.0 |

| 18.8 |

| 19.2 |

| 20.4 |

| 21.5 |

| 23.3 |

| 23.9 |

| 24.9 |

| 28.3 |

| 29.9 |

| (Data sourced from patent US8481596B2. All values are ±0.2 degrees 2θ). google.com |

Another distinct crystalline form of this compound has been characterized by a PXRD pattern with peaks at about 5.81, 12.16, 13.22, 14.74, 15.66, 15.90, 16.14, 17.65, 19.40, 19.73, 19.85, 20.46, 22.42, 24.53, 24.81, 25.23, 26.65 and 28.62 ±0.2 degrees 2θ. google.com

In addition to crystalline forms, this compound can also exist in an amorphous state. google.com Amorphous solids lack the long-range ordered molecular structure of their crystalline counterparts. Pharmaceutical compositions may contain this compound in its amorphous form, either alone or as a mixture with a crystalline form. google.com The development of various solid forms, including amorphous ones, is a strategy to improve the characteristics of a pharmaceutical product. google.com

Solvates and Hydrates of this compound

This compound has the potential to form solvates and hydrates. google.com Solvates are crystalline solid adducts containing either stoichiometric or non-stoichiometric amounts of a solvent molecule incorporated into the crystal lattice. If the solvent is water, these forms are known as hydrates. It has been noted that this compound may be present as solvates with organic solvents such as ethanol (B145695) or isopropanol (B130326). google.com Furthermore, it may exist as hydrates, for instance, in monohydrate or dihydrate forms. google.com

Interconversion and Stability of Solid Forms

The stability of different solid forms of a pharmaceutical compound and the potential for interconversion between them are of significant importance. These transformations can be induced by various factors, including heat and mechanical stress during manufacturing processes. researchgate.netjapsonline.com

The thermal behavior of a specific polymorph can be assessed using techniques like Differential Scanning Calorimetry (DSC). google.com For crystalline Form L of this compound, the DSC thermogram shows a distinct endothermal peak at 145.88° C, corresponding to its melting point. google.comgoogle.com

While specific studies detailing the thermal-induced transformation of one this compound polymorph to another are not extensively documented in the available research, studies on analogous compounds like desloratadine-benzoic acid salt show that benzoate salts can remain stable and not undergo polymorphic transformation when heated up to a certain temperature. researchgate.nettbzmed.ac.ir However, at higher temperatures, decomposition may occur. researchgate.nettbzmed.ac.ir Such investigations provide insight into how temperature changes during manufacturing or storage could potentially affect the solid form of a substance. japsonline.com

The method of crystallization plays a crucial role in determining which polymorphic form is obtained. google.com For example, the preparation of Form L of this compound is achieved under specific conditions involving an alcohol solvent and heat. google.comgoogle.com Any deviation from optimized processing parameters could potentially lead to the formation of a different, less stable form or an amorphous product. The functionality of coatings on solid dosage forms, for instance, can be compromised by incomplete film formation if coating temperatures are not appropriate, which can affect the drug's release profile over time. nih.gov Therefore, careful control of processing conditions is essential to ensure the desired solid form is consistently produced and remains stable throughout the product's shelf life. researchgate.net

Crystallography and Crystal Structure Determination

The solid-state properties of this compound have been a subject of investigation, primarily focusing on the identification and characterization of its polymorphic forms. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in pharmaceutical sciences as different polymorphs can exhibit varying physicochemical properties.

Research into the solid-state chemistry of this compound has led to the identification of at least two distinct crystalline forms, often designated by their characteristic powder X-ray diffraction (PXRD) patterns.

One identified crystalline form is designated as Form L of (±)-desvenlafaxine benzoate. google.com This form is characterized by a specific set of peaks in its powder X-ray diffraction pattern. google.com The differential scanning calorimetry (DSC) thermogram for Form L shows an endothermic peak at approximately 145.88° C, with a melting range of 147° C to 149° C. google.com

Another distinct polymorphic form of this compound has been described, characterized by a different powder X-ray diffraction pattern. google.com The existence of multiple PXRD patterns confirms the polymorphic nature of this compound. google.comgoogle.com

Detailed single-crystal X-ray diffraction data, which would provide definitive information on the crystal system, space group, and precise atomic coordinates, is not extensively available in the public domain. The characterization of this compound polymorphs has predominantly relied on powder X-ray diffraction and thermal analysis techniques.

Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs

The following table summarizes the characteristic PXRD peaks for the known crystalline forms of this compound.

| Crystalline Form | Characteristic 2θ Peaks (±0.2°) |

| Form L google.com | 5.4, 8.3, 9.5, 10.7, 16.1, 16.6, 17.3, 18.0, 18.8, 19.2, 20.4, 21.5, 23.3, 23.9, 24.9, 28.3, 29.9 |

| Unspecified Form google.com | 5.81, 12.16, 13.22, 14.74, 15.66, 15.90, 16.14, 17.65, 19.40, 19.73, 19.85, 20.46, 22.42, 24.53, 24.81, 25.23, 26.65, 28.62 |

Thermal Analysis Data for this compound Form L

| Analysis Type | Observation | Temperature (°C) |

| Differential Scanning Calorimetry (DSC) | Endothermic Peak | 145.88 google.com |

| Melting Range | --- | 147 - 149 google.com |

Structure Activity Relationship Sar Studies

Molecular Determinants of Transporter Selectivity and Potency (SERT, NET, DAT)

Desvenlafaxine's primary mechanism of action involves the inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). drugbank.com Its affinity for these transporters is a key determinant of its pharmacological profile. Radioligand binding assays have quantified this interaction, revealing a higher affinity for SERT compared to NET. researchgate.netnih.gov

The compound exhibits a binding affinity (Ki) of 40.2 nM for the human serotonin transporter (hSERT) and 558.4 nM for the human norepinephrine transporter (hNET). researchgate.netnih.gov This indicates an approximate 10- to 14-fold greater potency for serotonin reuptake inhibition over norepinephrine reuptake inhibition. drugbank.com In contrast, desvenlafaxine (B1082) demonstrates weak binding affinity for the human dopamine (B1211576) transporter (DAT), with one study noting 62% inhibition only at a high concentration of 100 µM. researchgate.netnih.gov

The phenethylamine (B48288) bicyclic structure of desvenlafaxine is fundamental to its activity. The presence and position of the hydroxyl group on the cyclohexyl ring and the phenolic hydroxyl group on the phenyl ring, along with the tertiary amine, are critical for its interaction with the monoamine transporters. These structural elements likely engage in specific hydrogen bonding and hydrophobic interactions within the binding pockets of SERT and NET.

Table 1: Binding Affinity (Ki) of Desvenlafaxine for Monoamine Transporters

| Transporter | Binding Affinity (Ki) in nM |

|---|---|

| Human Serotonin Transporter (hSERT) | 40.2 researchgate.netnih.gov |

| Human Norepinephrine Transporter (hNET) | 558.4 researchgate.netnih.gov |

| Human Dopamine Transporter (hDAT) | Weak affinity researchgate.netnih.gov |

Structural Features Influencing Receptor Binding Profiles

A significant aspect of desvenlafaxine's SAR is its low affinity for other neuronal receptors, which contributes to a more targeted pharmacological action. In vitro studies have shown that desvenlafaxine has no significant affinity for muscarinic cholinergic, H1-histaminergic, or α1-adrenergic receptors. frontiersin.orgscite.ai This lack of interaction with these receptors is attributed to its specific chemical architecture, which does not fit into the binding sites of these other receptor types. This selectivity helps to minimize side effects commonly associated with the antagonism of these other receptors. Furthermore, desvenlafaxine does not exhibit any monoamine oxidase (MAO) inhibitory activity. drugbank.com

Stereochemical Considerations and Enantiomeric Purity in SAR

Desvenlafaxine possesses a single chiral center, meaning it exists as a pair of enantiomers: R-desvenlafaxine and S-desvenlafaxine. The compound is administered as a racemic mixture, containing equal amounts of both enantiomers. researchgate.net Stereochemistry is a critical factor in the pharmacology of many drugs, as enantiomers can exhibit different pharmacodynamic and pharmacokinetic properties. mdpi.com

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding the interactions between a ligand, such as desvenlafaxine, and its biological targets at a molecular level. These methods can help to rationalize observed SAR and guide the design of new molecules with improved properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For desvenlafaxine, docking simulations could be employed to model its interaction with the binding sites of SERT and NET. Although specific molecular docking studies detailing the binding mode of desvenlafaxine to SERT and NET are not widely available in the literature, the general methodology involves creating a three-dimensional model of the transporter protein, often through homology modeling based on the crystal structures of related proteins. researchgate.netmdpi.com The desvenlafaxine molecule would then be computationally "docked" into the putative binding pocket of the transporter. These simulations could reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with the hydroxyl groups and the aromatic ring of desvenlafaxine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like phenethylamine derivatives, which includes desvenlafaxine, 3D-QSAR models can be developed to predict their affinity for targets like SERT and NET. nih.gov These models use molecular descriptors that quantify various physicochemical properties of the molecules (e.g., steric, electrostatic, and hydrophobic fields) to build a predictive model. While specific QSAR models for desvenlafaxine and its close analogs are not detailed in the available search results, this approach could be used to understand which structural features are most important for its activity and to predict the potency of novel derivatives.

Comparative SAR Analysis with Related Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The SAR of desvenlafaxine can be further understood by comparing it with other SNRIs. Desvenlafaxine is the major active metabolite of venlafaxine (B1195380), and a key difference in their SAR lies in their relative affinities for SERT and NET. frontiersin.orgscite.ai

Venlafaxine has a SERT:NET binding affinity ratio of approximately 30:1, making it more selective for serotonin reuptake inhibition, especially at lower doses. scite.ai In contrast, desvenlafaxine has a more balanced SERT:NET affinity ratio of about 10:1. scite.ai This difference is attributed to the O-demethylation of venlafaxine to form desvenlafaxine, highlighting the importance of the phenolic hydroxyl group in enhancing affinity for the norepinephrine transporter.

When compared to other SNRIs, desvenlafaxine's SERT/NET profile is distinct. For instance, duloxetine (B1670986) has a SERT:NET affinity ratio of approximately 10:1, similar to desvenlafaxine. scite.ai Milnacipran, another SNRI, exhibits a more balanced profile with a ratio of 1:1, while levomilnacipran (B1675123) is more potent at inhibiting norepinephrine reuptake with a ratio of 1:2. scite.ai

Table 2: Comparison of SERT:NET Affinity Ratios for Various SNRIs

| Compound | SERT:NET Affinity Ratio |

|---|---|

| Desvenlafaxine | ~10:1 scite.ai |

| Venlafaxine | ~30:1 scite.ai |

| Duloxetine | ~10:1 scite.ai |

| Milnacipran | ~1:1 scite.ai |

| Levomilnacipran | ~1:2 scite.ai |

Prodrug Design and Bioprecursor Research

Desvenlafaxine (B1082) as the Active Metabolite of Venlafaxine (B1195380): A Natural Prodrug Example

Desvenlafaxine, also known as O-desmethylvenlafaxine (ODV), is the major active metabolite of the antidepressant venlafaxine. drugbank.comwikipedia.org In this context, venlafaxine can be considered a natural prodrug, as a significant portion of its therapeutic effect is mediated by its conversion to desvenlafaxine. wikipedia.org Following oral administration, venlafaxine undergoes extensive first-pass metabolism in the liver, where the cytochrome P450 2D6 (CYP2D6) enzyme is primarily responsible for its O-demethylation to form desvenlafaxine. nih.govmeded101.compsychopharmacologyinstitute.com

This metabolic conversion is significant because desvenlafaxine itself is a potent serotonin-norepinephrine reuptake inhibitor (SNRI), exhibiting a pharmacological profile similar to its parent compound. drugbank.comwikipedia.orgnih.gov Approximately 70% of a venlafaxine dose is metabolized into desvenlafaxine in individuals with normal CYP2D6 function. wikipedia.org The use of desvenlafaxine directly as a therapeutic agent offers certain advantages, such as reducing the potential for drug-drug interactions involving the CYP2D6 pathway and minimizing pharmacokinetic variability seen in patients with different CYP2D6 metabolizer phenotypes. nih.govmeded101.compsychopharmacologyinstitute.com

Rational Design and Synthesis of Desvenlafaxine Prodrugs

The rational design of prodrugs aims to overcome specific limitations of a parent drug, such as poor bioavailability. nih.gov Although an effective SNRI, desvenlafaxine's high hydrophilicity, due to an exposed hydroxy group, results in lower oral bioavailability compared to venlafaxine. nih.gov To address this, researchers have designed and synthesized various prodrugs of desvenlafaxine. nih.gov

Ansofaxine (B1682980), also known as toludesvenlafaxine or 4-methylbenzoate desvenlafaxine, is a notable example of a rationally designed prodrug of desvenlafaxine. nih.govresearchgate.netwikipedia.org It is a novel chemical entity developed as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.orgsrce.hr Ansofaxine is rapidly metabolized to desvenlafaxine in the body. nih.govresearchgate.netnih.gov The design of ansofaxine as a carboxylic acid ester prodrug enhances its lipophilicity compared to desvenlafaxine, which may contribute to improved absorption and penetration into the central nervous system. srce.hr In preclinical studies, ansofaxine administration led to increased levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. nih.govnih.gov

Table 1: In Vitro Binding Affinities and Reuptake Inhibition of Toludesvenlafaxine

| Target | Binding Affinity (Ki) | Reuptake Inhibition (IC50) |

|---|---|---|

| Serotonin Transporter (SERT) | 763 ± 48.7 nM | 31.4 ± 0.4 nM |

| Norepinephrine Transporter (NET) | 2040 ± 258 nM | 586.7 ± 83.6 nM |

| Dopamine Transporter (DAT) | 197 ± 18.7 nM | 733.2 ± 10.3 nM |

Data sourced from studies on human transporters. nih.govresearchgate.netnih.gov

The primary chemical strategy for creating desvenlafaxine prodrugs involves derivatization of its hydroxyl groups. Desvenlafaxine possesses both a phenolic hydroxyl and an alcoholic hydroxyl group, which are suitable sites for chemical modification. nih.gov The most common approach is the formation of ester linkages. By attaching various promoieties (chemical groups) to one or both of these hydroxyls, a series of ester derivatives can be synthesized. nih.gov This strategy aims to mask the hydrophilic hydroxyl groups, thereby increasing the lipophilicity of the molecule to improve its absorption characteristics. The choice of the promoiety is critical, as it must be efficiently cleaved in the body to release the active desvenlafaxine and should ideally be non-toxic. acs.org

In Vitro and In Vivo Conversion of Prodrugs to Desvenlafaxine

A crucial aspect of prodrug design is ensuring efficient and predictable conversion to the active drug in the body.

Desvenlafaxine ester prodrugs are designed to be bioreversible derivatives that are converted into the active drug by enzymes within the body. nih.gov The primary enzymatic pathway responsible for the activation of these prodrugs, such as ansofaxine, is hydrolysis by ubiquitous esterases present in plasma, the liver, and other tissues. nih.govnih.govresearchgate.net These hydrolytic enzymes cleave the ester bond, releasing desvenlafaxine and the promoiety. mdpi.com This enzymatic activation is a key feature of the prodrug's mechanism, allowing for the controlled release of the active compound after administration. nih.gov

The efficiency of conversion is a critical determinant of a prodrug's success. Studies have shown that ansofaxine is quickly absorbed and converted to O-desvenlafaxine (ODV) after oral administration in rats. nih.govresearchgate.net Both ansofaxine and the resulting desvenlafaxine were found to be selectively distributed to the hypothalamus in high concentrations. researchgate.netnih.gov

Pharmacokinetic studies in rats with other synthesized desvenlafaxine ester prodrugs (referred to as ODVP-1, ODVP-2, ODVP-3, and ODVP-5) demonstrated successful conversion to desvenlafaxine. nih.gov These prodrugs showed a delayed time to reach maximum plasma concentration (Tmax) compared to the administration of desvenlafaxine itself, which is characteristic of prodrug absorption and conversion. Furthermore, the half-lives of desvenlafaxine following administration of these prodrugs were generally longer than when desvenlafaxine was administered directly. nih.gov Studies in beagle dogs also confirmed that these ester prodrugs could lead to higher relative bioavailability of desvenlafaxine. nih.gov

Table 2: Pharmacokinetic Parameters of Desvenlafaxine after Administration of Ester Prodrugs in Rats

| Compound Administered | Cmax of Desvenlafaxine (ng/mL) | Tmax of Desvenlafaxine (h) | Half-life of Desvenlafaxine (h) |

|---|---|---|---|

| Desvenlafaxine (ODV) | 100 | 0.5 | 2.07 |

| ODVP-1 | 91.5 | ~1.0 | 3.27 |

| ODVP-2 | 108 | ~1.0 | 2.45 |

| ODVP-3 | 79.4 | 1.7 | 2.25 |

| ODVP-5 | 89.6 | ~1.0 | 3.44 |

Data represents the concentration and kinetics of the active metabolite, desvenlafaxine, after administration of the parent drug or various prodrugs. nih.gov

Impurity Profiling and Quality Control Considerations

Identification of Process-Related Impurities from Synthesis

The synthesis of desvenlafaxine (B1082) involves multiple steps, each with the potential to introduce impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and reagents. The specific impurities depend on the synthetic route employed. For instance, a common pathway involves the benzylation of the phenolic hydroxyl group, followed by a series of reactions including condensation, reduction, and dimethylation. researchgate.netfrontiersin.org Known process-related impurities for desvenlafaxine include its precursor, venlafaxine (B1195380), and other related compounds. paruluniversity.ac.in

Key potential process-related impurities identified in the synthesis of the desvenlafaxine moiety are listed below. While some may be specific to the synthesis of other salt forms like the succinate (B1194679), they represent potential impurities for any synthesis of the active desvenlafaxine base. pharmaffiliates.compatsnap.com

Table 1: Potential Process-Related Impurities of Desvenlafaxine

| Impurity Name | Chemical Name | Potential Source |

|---|---|---|

| Venlafaxine | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | Precursor or related substance from synthesis |

| Desvenlafaxine Benzyl (B1604629) Ether | 1-[1-(4-benzyloxyphenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol | Intermediate from protection of the phenolic group |

| N-Desmethyl Desvenlafaxine | 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | Incomplete methylation or demethylation by-product |

| Didesmethyl Venlafaxine | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | Impurity from starting material or demethylation |

| ODV Dimer | (1,1'-[4,4'-oxybis(4,1-phenylene)]bis[2-(dimethylamino)ethan-1-yl])bis(cyclohexan-1-ol) | By-product of synthesis or degradation |

Characterization of Degradation Products Formed Under Stress Conditions

Forced degradation studies are essential to identify potential degradation products that may form under various environmental conditions, thus establishing the stability-indicating nature of analytical methods. Desvenlafaxine has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govbanglajol.info

The compound shows lability under acidic, basic, and oxidative conditions, while demonstrating greater stability against thermal and photolytic stress. banglajol.infoceon.rs

Acid Hydrolysis : Significant degradation is observed under acidic conditions (e.g., 1 M HCl at 80°C for 8 hours). nih.gov The primary degradation product identified via Liquid Chromatography-Mass Spectrometry (LC-MS) has a mass-to-charge ratio (m/z) of 246.5, which is 18 atomic mass units less than the parent drug (m/z 264.4). nih.gov This suggests a dehydration reaction, likely forming the 4-(1-Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl)phenol impurity. nih.govufg.br In one study, treatment with 0.5 N HCl at 70°C for 2 hours resulted in 18.65% degradation. banglajol.info

Base Hydrolysis : Desvenlafaxine is also susceptible to degradation under basic conditions. ceon.rs Treatment with 1.0 N NaOH at 70°C for 12 hours led to 11.01% degradation. banglajol.info

Oxidative Degradation : Under oxidative stress (e.g., 3-10% hydrogen peroxide), significant degradation occurs. banglajol.infoijrpc.com The major degradation product formed has been identified as Desvenlafaxine N-oxide. ijrpc.com A study using 3% H₂O₂ at 50°C for 2 hours showed 17.05% degradation. banglajol.info

Thermal and Photolytic Degradation : The drug substance shows high resistance to dry heat and photolytic degradation. banglajol.inforesearchgate.net Minimal degradation (less than 1%) was observed after exposure to dry heat (80°C for 10 days) and UV light (315–400 nm for 10 days). banglajol.info

Table 2: Summary of Desvenlafaxine Degradation Under Stress Conditions

| Stress Condition | Conditions | Observation | Major Degradant(s) |

|---|---|---|---|

| Acidic Hydrolysis | 0.5 N HCl, 70°C, 2 hours | 18.65% degradation banglajol.info | Dehydration Product (m/z 246.5) nih.gov |

| Basic Hydrolysis | 1.0 N NaOH, 70°C, 12 hours | 11.01% degradation banglajol.info | Not specified in sources |

| Oxidative | 3% H₂O₂, 50°C, 2 hours | 17.05% degradation banglajol.info | Desvenlafaxine N-oxide ijrpc.com |

| Dry Heat | 80°C, 10 days | 0.27% degradation banglajol.info | Stable |

| Moist Heat | 80°C, 75% RH, 2 hours | 0.25% degradation banglajol.info | Stable |

Analytical Strategies for Impurity Detection and Quantification

A variety of analytical techniques are employed for the detection and quantification of impurities in Desvenlafaxine Benzoate (B1203000). High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the most widely used method due to its high resolution and sensitivity. paruluniversity.ac.inceon.rsijrpc.com

Chromatographic Methods : Stability-indicating HPLC methods have been developed to separate desvenlafaxine from its process-related impurities and degradation products. ijrpc.comnih.gov These methods typically utilize C8 or C18 columns. banglajol.infoijrpc.com Mobile phases often consist of a buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724), used in either isocratic or gradient elution mode. nih.govijrpc.com

Detection Techniques :

UV/Vis Spectroscopy : Ultraviolet (UV) detection is commonly used with HPLC, with monitoring wavelengths typically set around 225 nm or 226 nm. ceon.rsijrpc.com Photodiode Array (PDA) detectors are also used to assess peak purity. banglajol.info

Mass Spectrometry (MS) : LC-MS is a powerful tool for the structural characterization and identification of unknown impurities and degradation products. nih.govresearchgate.net It was instrumental in identifying the dehydration product in acid stress studies and the N-oxide in oxidative studies. nih.govijrpc.com

Spectrophotometry : Simple spectrophotometric methods have also been developed for the quantification of desvenlafaxine, based on oxidative coupling reactions that produce a colored complex. innovareacademics.inresearchgate.net

Method validation is performed according to ICH guidelines to ensure specificity, precision, accuracy, linearity, and robustness for the quantification of identified impurities. paruluniversity.ac.inijrpc.com The Limit of Detection (LOD) and Limit of Quantification (LOQ) for known impurities like Venlafaxine Base and ODV Dimer have been established at levels as low as 0.005% and 0.014% of the nominal test concentration, respectively. paruluniversity.ac.in

Table 3: Analytical Methods for Desvenlafaxine Impurity Analysis

| Technique | Column/System | Mobile Phase/Reagents | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | Phenomenex Luna C8 (250 x 4.6 mm, 5µm) | Gradient of potassium dihydrogen phosphate buffer (pH 5.0) and acetonitrile-water ijrpc.com | UV at 225 nm ijrpc.com | Quantification of potential process impurities and N-oxide degradant ijrpc.com |

| RP-HPLC | Hypersil C-18 (5 µm) | Isocratic mixture of 0.05 M potassium dihydrogen phosphate:methanol (60:40 v/v), pH 7 ceon.rs | UV at 226 nm ceon.rs | Estimation in dosage form and separation from base/oxidative degradants ceon.rs |

| RP-UHPLC | Eclipse XDB-C8 (150 x 4.6 mm, 5µm) | Isocratic mixture of 0.1% TFA in water and methanol (30:70 v/v) banglajol.info | PDA at 210 nm banglajol.info | Stability-indicating analysis and degradation kinetics banglajol.info |

| LC-MS | SymmetryShield C18 (250 mm×4.6 mm, 5 μm) | Isocratic mixture of 0.2% triethylamine (B128534) in ammonium acetate (B1210297) (0.05 M; pH 6.5) and methanol nih.gov | Mass Spectrometry nih.gov | Identification of acid degradation product nih.gov |

Q & A

Q. How can meta-regression elucidate the role of study duration and dosing in desvenlafaxine’s efficacy profile?